
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry and as building blocks for various synthetic compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a related compound, was achieved through oxidation and subsequent hydrolysis, with a total yield of 71.6% . Similarly, the synthesis of 3-amino-4-fluoropyrazoles was performed using a monofluorination strategy followed by condensation with hydrazines . These methods may provide insights into the synthesis of "this compound," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry. For example, in the case of 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, the pyrazole ring forms dihedral angles with the attached phenyl, pyridine, and trichlorophenyl rings, influencing the molecule's three-dimensional shape . The crystal structure of 4-fluoro-1H-pyrazole at 150 K shows two unique moieties linked by hydrogen bonding, forming one-dimensional chains in the crystal . These structural insights are relevant for understanding the molecular geometry of "this compound."
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. The reactivity of such compounds can be studied through spectroscopic methods, as seen in the comparison of different halogenated pyrazoles, where structural and spectroscopic data were analyzed . The presence of halogen atoms, such as chlorine and fluorine, can significantly impact the reactivity and interaction of these molecules, as evidenced by the formation of different supramolecular motifs like trimeric H-bonding and catemers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For instance, the crystal structure and theoretical studies of a heterocyclic azo compound derived from 4-aminoantipyrine revealed insights into its vibrational frequencies and reactive sites . The presence of halogen atoms can also affect the compound's properties, as seen in the crystallographic data for a series of 4-halogenated-1H-pyrazoles, where different halogens led to isostructural and non-isostructural arrangements . These findings can be extrapolated to predict the properties of "this compound," such as its solubility, melting point, and potential intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Fluorinated Pyrazoles : A study discussed the synthesis of 4-fluoroalkyl substituted N-phenylpyrazoles, which are similar in structure to the compound , using fluorination reactions and diethylaminosulfur trifluoride (DAST) as a fluorinating agent. This research emphasizes the synthetic techniques applicable to related compounds (Bonacorso et al., 2015).
Biological Activities and Applications
Antimicrobial Activities : Research on various pyrazole derivatives, including those with fluorine substitutions, has demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
COX-2 Inhibitory Potential : A study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors shows the relevance of pyrazole compounds in pharmacological research. These inhibitors are crucial in the development of drugs for inflammation and pain management (Patel et al., 2004).
Advanced Applications
- Corrosion Inhibition : Pyrazole derivatives have shown significant anticorrosion activity in various studies, suggesting their use in materials science and engineering applications, particularly in protecting metals from corrosion (Ouali et al., 2013).
Structural Analysis
- X-Ray Crystallography : The use of X-ray crystallography in determining the structures of N-substituted pyrazolines and related compounds underscores the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives (Loh et al., 2013).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCJGZZIWXRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

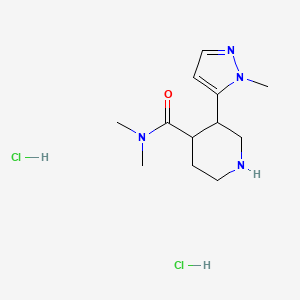
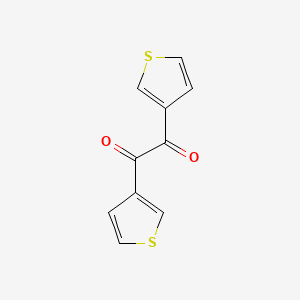
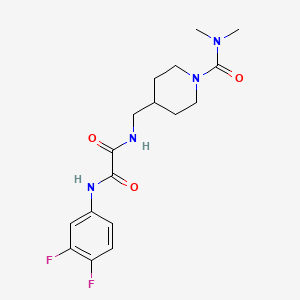
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)
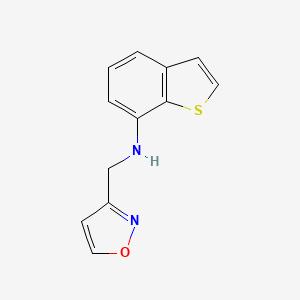
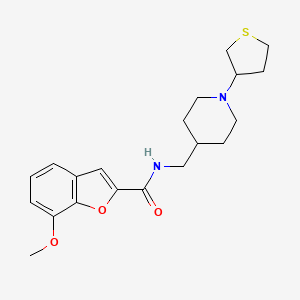
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
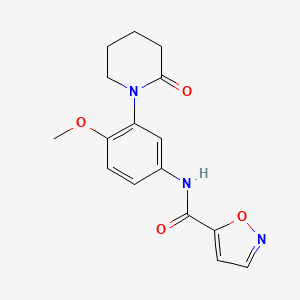
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
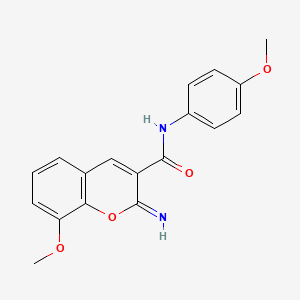
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)
